

# Introduction: A Versatile Scaffold for Modern Chemistry

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## Compound of Interest

Compound Name: *4-Bromo-2-morpholinobenzoic acid*

CAS No.: 1099687-03-2

Cat. No.: B1517752

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**4-Bromo-2-morpholinobenzoic acid** is a substituted aromatic carboxylic acid that holds significant potential as a building block in medicinal chemistry and materials science. Its structure is characterized by three key functional components: a benzoic acid core, a bromine atom, and a morpholine ring. The interplay of these groups provides a unique chemical handle for synthesizing more complex molecules. The bromine atom at the 4-position offers a prime site for cross-coupling reactions, while the morpholine substituent at the 2-position can influence solubility, metabolic stability, and biological target engagement. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and a discussion of its potential applications for researchers in drug development and chemical synthesis.

## Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental design. The properties of **4-Bromo-2-morpholinobenzoic acid** are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis.

Property	Value	Source
IUPAC Name	4-Bromo-2-morpholinobenzoic acid	N/A
CAS Number	1099687-03-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO <sub>3</sub>	[1][2]
Molecular Weight	286.12 g/mol	[1]
Physical State	Solid	[1]

## Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-2-morpholinobenzoic acid** is most effectively achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This strategy is predicated on the activation of the benzene ring by the electron-withdrawing carboxylic acid group, which facilitates the displacement of a halide by a nucleophile.

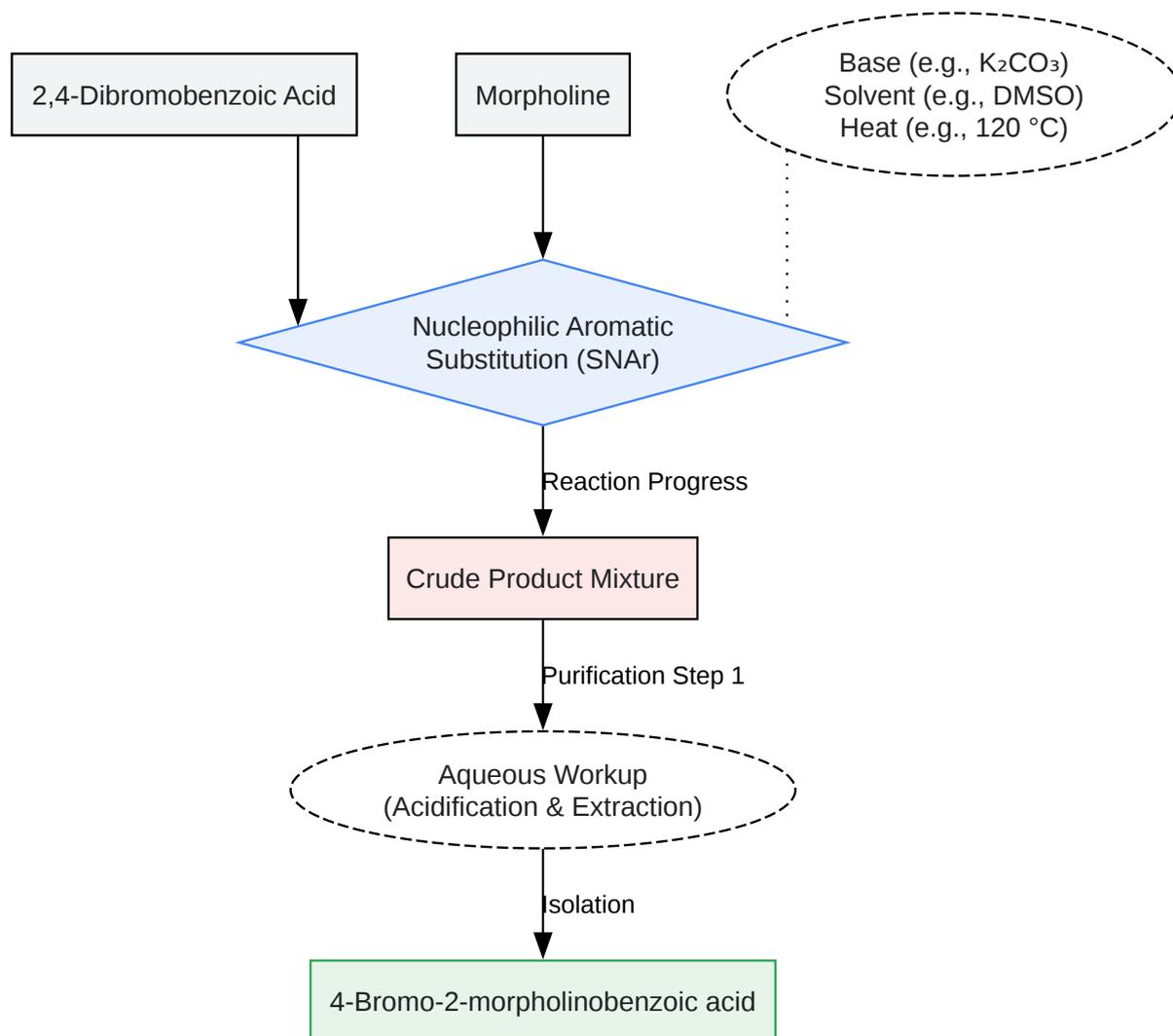
### Mechanistic Insight: The Choice of Starting Material

The logical precursor for this synthesis is 2,4-dibromobenzoic acid. In this molecule, the bromine atom at the 2-position (ortho to the activating carboxylic acid group) is significantly more labile and susceptible to nucleophilic attack than the bromine at the 4-position.

Morpholine, a secondary amine, serves as the incoming nucleophile. The reaction is typically mediated by a base to deprotonate the morpholine, enhancing its nucleophilicity, and to neutralize the HBr byproduct. A polar aprotic solvent like DMSO or DMF is ideal as it can solvate the cationic species and facilitate the reaction.

### Proposed Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.



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Caption: Synthetic workflow for **4-Bromo-2-morpholinobenzoic acid**.

## Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques as described in Section 4.0.

- Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and

dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material).

- Rationale: Potassium carbonate acts as a base to facilitate the reaction. DMSO is a polar aprotic solvent that is well-suited for S<sub>N</sub>Ar reactions.
- Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.
  - Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
- Reaction: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Rationale: Elevated temperature is necessary to overcome the activation energy of the C-Br bond cleavage.
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water (~10x the volume of DMSO). Acidify the aqueous solution to a pH of ~2-3 using 1M HCl.
  - Rationale: This step precipitates the carboxylic acid product while the unreacted morpholine and other basic impurities remain in the aqueous phase.
- Extraction: The resulting precipitate can be collected by vacuum filtration. Alternatively, if an oil forms, the aqueous mixture can be extracted with ethyl acetate (3x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

## Analytical Characterization

To confirm the identity and purity of the synthesized **4-Bromo-2-morpholinobenzoic acid**, a suite of analytical techniques should be employed.

- **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The spectrum should show characteristic signals for the aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Distinct signals for the morpholine protons, typically appearing as two multiplets corresponding to the -CH<sub>2</sub>-N- and -CH<sub>2</sub>-O- groups, should also be present. The carboxylic acid proton will appear as a broad singlet.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M-H]<sup>-</sup> or [M+H]<sup>+</sup> corresponding to the calculated molecular weight (286.12 g/mol). The isotopic pattern for a single bromine atom (a near 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br isotopes) must be observed.
- **Infrared (IR) Spectroscopy:** The spectrum should display a strong, broad absorption band around 2500-3300 cm<sup>-1</sup> characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong carbonyl (C=O) stretch around 1700 cm<sup>-1</sup>.

## Applications in Research and Development

While specific applications for **4-Bromo-2-morpholinobenzoic acid** are not extensively documented in public literature, its structure is analogous to intermediates used in the synthesis of high-value compounds.[3]

- **Pharmaceutical Synthesis:** The molecule is an ideal scaffold for building drug candidates. The bromine atom can be functionalized via Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce diverse substituents. The morpholine group is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties. The overall structure is similar to building blocks used for creating anti-inflammatory and antimicrobial agents.[3]
- **Agrochemical Development:** Similar to its use in pharmaceuticals, this compound can serve as a starting point for developing novel herbicides and pesticides.[3]
- **Materials Science:** The rigid aromatic core and functional handles make it a candidate for synthesizing specialty polymers and resins with tailored thermal and chemical resistance.[3]

## Conclusion

**4-Bromo-2-morpholinobenzoic acid**, with a molecular weight of 286.12 g/mol, is more than a simple chemical compound; it is a versatile platform for chemical innovation. Its well-defined

physicochemical properties and accessible synthesis route make it a valuable tool for researchers. This guide provides the foundational knowledge for scientists to synthesize, characterize, and utilize this compound to its full potential in driving forward research in drug discovery, agrochemicals, and materials science.

## References

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